molecular formula C21H21N3O7 B3743866 6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione

6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione

Cat. No.: B3743866
M. Wt: 427.4 g/mol
InChI Key: MECQZDOKRUWXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxy, and iminomethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The hydroxy, methoxy, and iminomethyl groups are introduced through nucleophilic substitution reactions. For example, the hydroxy group can be introduced by reacting the pyrimidine ring with a hydroxylating agent such as sodium hydroxide.

    Iminomethylation: The iminomethyl group is introduced by reacting the compound with an appropriate aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione: Lacks the iminomethyl and trimethoxyphenyl groups.

    5-(3,4,5-Trimethoxyphenyl)iminomethylpyrimidine-2,4-dione: Lacks the hydroxy and methoxyphenyl groups.

Uniqueness

6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to the presence of both hydroxy and iminomethyl groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7/c1-28-14-7-5-6-13(10-14)24-20(26)15(19(25)23-21(24)27)11-22-12-8-16(29-2)18(31-4)17(9-12)30-3/h5-11,26H,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECQZDOKRUWXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
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6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
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6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
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6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
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6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione
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6-Hydroxy-1-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione

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